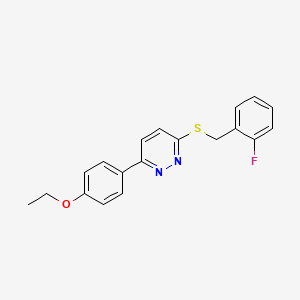

![molecular formula C20H20N4O3 B2538165 2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941959-99-5](/img/structure/B2538165.png)

2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

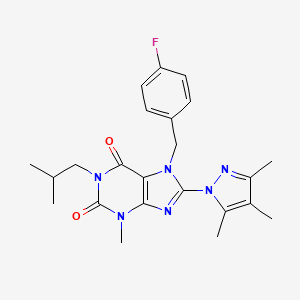

The compound "2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione" is a derivative of the [1,2,4]triazine class, which is known for its biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related [1,2,4]triazine derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related [1,2,4]triazine derivatives is described in the papers. For instance, a three-component coupling involving an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole is used to produce 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives with potent antitumoral properties . Another synthetic approach involves the reaction of phenylpyruvic acid with semicarbazide to afford 6-benzyl-2H-[1,2,4]triazine-3,5-dione, which can undergo further transformations to create fused [1,2,4]triazine systems . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazine derivatives is characterized by a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The papers describe various substitutions on the triazine ring, which can significantly affect the compound's reactivity and biological activity. For example, the presence of a benzyl group can influence the electronic properties of the molecule . Theoretical calculations such as AM1 and PM3 semiempirical Hamiltonian are used to correlate reactivity with the proposed structure .

Chemical Reactions Analysis

The [1,2,4]triazine derivatives undergo a variety of chemical reactions. For instance, oxidation and reactions with arylhydrazines or heteroarylhydrazines can lead to different products, indicating a rich chemistry that allows for the construction of diverse fused triazine systems . The reactivity of these compounds can be influenced by the substituents on the triazine ring and the reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione" are not detailed in the provided papers, the properties of related compounds can be inferred. The [1,2,4]triazine derivatives are likely to have significant biological activity, as evidenced by their antitumoral properties . The solubility, stability, and reactivity of these compounds can be expected to vary based on their specific functional groups and molecular structure.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Transformations

The compound has been a subject of research in the field of synthetic chemistry, particularly focusing on the construction of complex [1,2,4]triazine systems. For instance, Massry (2003) explored the synthetic approach to 6-Benzoyl-2H-[1,2,4]triazine-3,5-dione and 6-Benzyl-5-thioxo-3,4-dihydro-2H-[1,2,4]triazin-3-one, alongside their transformations to fused[1,2,4]triazine systems. The study detailed various reactions and transformations, including attempts to construct complex [1,2,4]triazine derivatives and their correlation with proposed structures through theoretical calculations using AM1 and PM3 semiempirical Hamiltonian (Massry, 2003).

Reactivity and Potential Biological Activities

The chemical reactivity and potential biological activities of derivatives related to this compound have also been a subject of investigation. Research has delved into the synthesis of various heterocyclic compounds, examining their structures and potential biological properties. For example, El-Hashash et al. (2011) studied the reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine in the synthesis of novel quinazoline derivatives with antimicrobial activity, highlighting the synthesis process, structural confirmation, and biological screening against different bacteria strains (El-Hashash et al., 2011).

Synthesis of Fused Heterocycles

The synthesis of fused heterocycles incorporating the compound or its derivatives has been another research focus, with studies examining various synthetic methods and the resulting biological activities. For instance, Shaaban (2008) presented a study on microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, offering insights into the methods used and the types of heterocycles synthesized (Shaaban, 2008).

Novel Heterocyclic Scaffolds

Efforts have been made to develop new drug-like heterocyclic scaffolds involving derivatives of this compound. Tzvetkov et al. (2012) discussed the regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, offering a new drug-like heterobicyclic scaffold. The study emphasized the synthetic strategy, structural variation, and confirmation by extensive analyses, including X-ray crystallography (Tzvetkov et al., 2012).

Eigenschaften

IUPAC Name |

2-benzyl-8-(4-ethoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-2-27-17-10-8-16(9-11-17)22-12-13-23-18(25)19(26)24(21-20(22)23)14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGMMGZUOKJPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)

![5-(4-Chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2538086.png)

![3-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2538092.png)

![4-[(1-Acetyl-2-phenylvinyl)oxy]benzenecarbonitrile](/img/structure/B2538094.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2538096.png)

![Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)

![[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride](/img/structure/B2538100.png)